

In-Depth Technical Guide: 3,4-Dimethoxymethamphetamine (3,4-DMMA) Hydrochloride

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Compound of Interest

Compound Name: 3,4-DMMA hydrochloride

Cat. No.: B593313

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA HCl) is a substituted amphetamine and a structural analog of the well-known psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA). As a research chemical, 3,4-DMMA is of interest to the scientific community for its distinct pharmacological profile, which offers a valuable tool for investigating the structure-activity relationships of monoamine transporter inhibitors. This technical guide provides a comprehensive overview of the available scientific information on **3,4-DMMA hydrochloride**, including its chemical properties, synthesis, analytical methods, pharmacology, and potential toxicological profile, to support ongoing research and drug development efforts.

Chemical and Physical Properties

3,4-DMMA hydrochloride is the salt form of the freebase 3,4-Dimethoxymethamphetamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for research applications.

Property	Value	Reference
CAS Number	70932-18-2	[1]
Chemical Name	3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride	
Molecular Formula	C ₁₂ H ₁₉ NO ₂ · HCl	[1]
Formula Weight	245.75 g/mol	[1]
Appearance	Crystalline solid	
Solubility	Soluble in methanol, ethanol, DMSO, and water.	

Synthesis

A plausible synthetic route to **3,4-DMMA hydrochloride** involves the reductive amination of 3,4-dimethoxyphenylacetone with methylamine. This method is analogous to common clandestine synthesis routes for MDMA.

Experimental Protocol: Reductive Amination

Warning: The synthesis of controlled substances and their analogs should only be performed by licensed professionals in a controlled and legal laboratory setting. This protocol is provided for informational purposes only.

Materials:

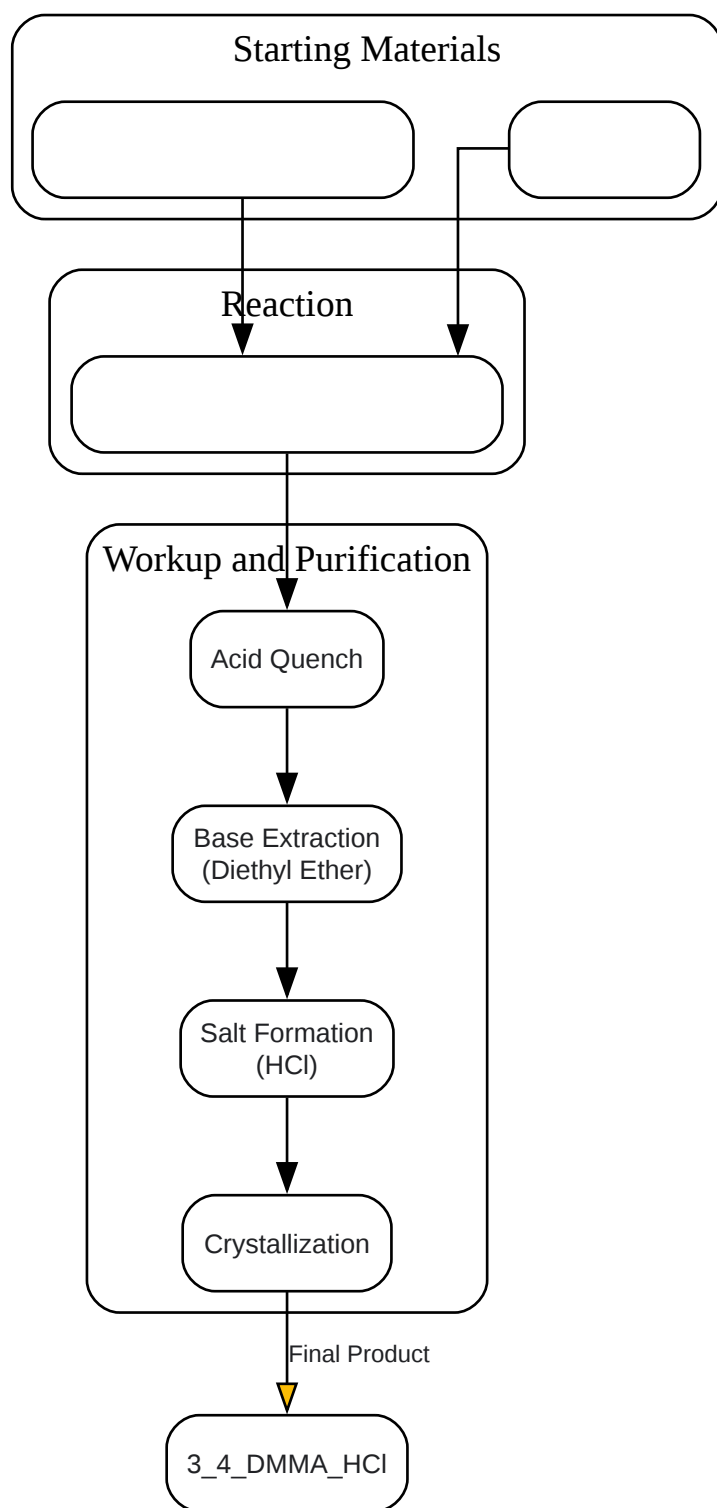
- 3,4-Dimethoxyphenylacetone
- Methylamine (40% in water)
- Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
- Methanol
- Hydrochloric acid (concentrated)

- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetone in methanol.
- **Amine Addition:** Cool the solution in an ice bath and slowly add an excess of aqueous methylamine. Stir the mixture for 1-2 hours at room temperature to form the intermediate imine.
- **Reduction:** Cool the reaction mixture again in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride or sodium borohydride in methanol. Add the reducing agent solution dropwise to the reaction mixture, maintaining the temperature below 20°C.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic. Remove the methanol under reduced pressure.
- **Extraction:** Add water to the residue and basify with a sodium hydroxide solution. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.
- **Salt Formation:** Filter the dried organic solution and bubble dry hydrogen chloride gas through it, or add a solution of concentrated hydrochloric acid in diethyl ether. The hydrochloride salt of 3,4-DMMA will precipitate.
- **Purification:** Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **3,4-DMMA hydrochloride** as a crystalline solid.

Synthesis Workflow



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A generalized workflow for the synthesis of **3,4-DMMA hydrochloride**.

Analytical Methodology

The analysis of **3,4-DMMA hydrochloride** can be performed using standard analytical techniques employed for amphetamine-type substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification and quantification of 3,4-DMMA. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFA), is often employed to improve chromatographic properties.

Experimental Protocol:

- **Sample Preparation:** Dissolve a known amount of the sample in a suitable solvent (e.g., methanol). For quantitative analysis, an internal standard (e.g., a deuterated analog) should be added.
- **Derivatization:** Evaporate the solvent and add the derivatizing agent (e.g., 100 μ L of ethyl acetate and 50 μ L of TFA). Heat at 70°C for 20 minutes. Evaporate the excess reagent and reconstitute in a suitable solvent.
- **GC Conditions:**
 - **Column:** 30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Injector Temperature:** 250°C.
 - **Oven Program:** Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
- **MS Conditions:**
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.
 - **Scan Range:** m/z 40-550.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of 3,4-DMMA in complex matrices such as biological fluids.

Experimental Protocol:

- **Sample Preparation:** For blood or plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) is typically required.
- **HPLC Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - **Mobile Phase:** A gradient of acetonitrile and water with 0.1% formic acid.
 - **Flow Rate:** 0.3 mL/min.
- **MS/MS Conditions:**
 - **Ionization Mode:** Electrospray Ionization (ESI) in positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Pharmacology

Mechanism of Action

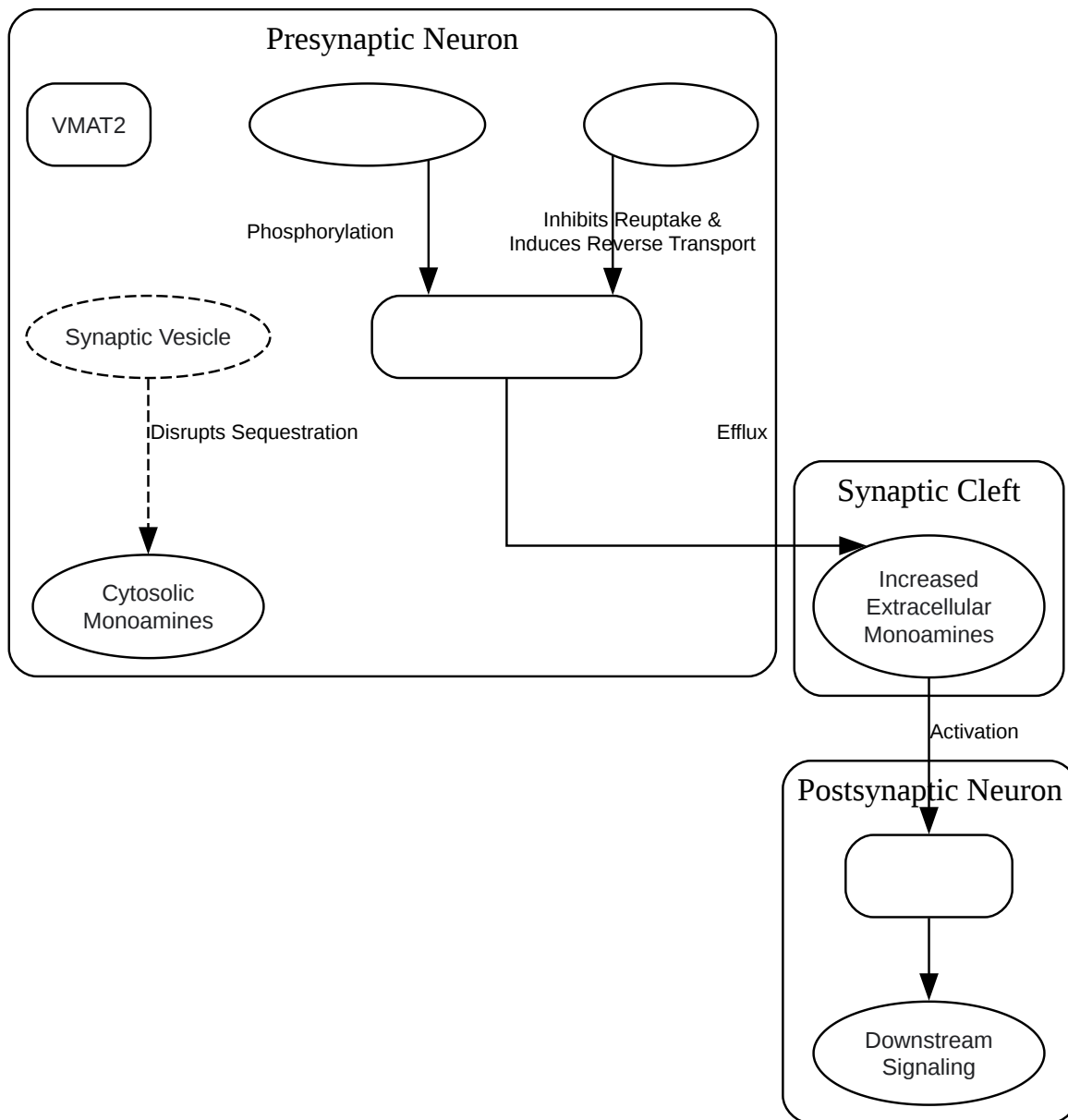
3,4-DMMA, like its analog MDMA, is a monoamine transporter inhibitor. It primarily targets the norepinephrine transporter (NET) and the serotonin transporter (SERT), inhibiting the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in their extracellular concentrations, which is believed to mediate its psychoactive effects. However, 3,4-DMMA is significantly less potent than MDMA at these transporters.

Compound	NET Ki (μM)	SERT Ki (μM)
3,4-DMMA	22.8	7.7
MDMA	0.6	2.5

Data from Montgomery et al. (2007)

The primary mechanism of action for amphetamine-like substances involves not only blocking reuptake but also inducing reverse transport of monoamines through the transporters. This process is complex and involves the phosphorylation of the transporter proteins, potentially mediated by protein kinase C (PKC) and Ca^{2+} /calmodulin-dependent protein kinase II α (CaMKII α).

Signaling Pathway



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Proposed mechanism of action for 3,4-DMMA at the monoamine synapse.

Pharmacokinetics

Specific pharmacokinetic data for 3,4-DMMA in humans or animals is limited. However, based on its structural similarity to MDMA, it is expected to be orally bioavailable and undergo hepatic metabolism. The metabolism of MDMA is complex and involves multiple cytochrome P450

(CYP) enzymes, primarily CYP2D6. Key metabolic pathways for MDMA include N-demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylation to 3,4-dihydroxymethamphetamine (HHMA), followed by O-methylation or conjugation. It is plausible that 3,4-DMMA undergoes similar metabolic transformations, such as N-demethylation and O-demethylation of its methoxy groups.

Toxicology

There is a lack of specific toxicological studies on 3,4-DMMA. The toxicology of its analog, MDMA, is well-documented and includes acute effects such as hyperthermia, dehydration, and serotonin syndrome. Chronic use of MDMA has been associated with neurotoxicity, particularly to serotonergic neurons. Given that 3,4-DMMA is a less potent monoamine transporter inhibitor, it may exhibit a different toxicological profile. However, the potential for similar adverse effects cannot be ruled out and warrants further investigation. The formation of reactive metabolites from the demethylation of the methoxy groups could also contribute to its toxicity profile.

Conclusion

3,4-DMMA hydrochloride is a valuable research tool for understanding the pharmacology of monoamine transporter inhibitors. Its lower potency compared to MDMA allows for a more nuanced investigation of the structure-activity relationships within this class of compounds. This guide provides a foundational overview of the current knowledge on **3,4-DMMA hydrochloride**. Further research is needed to fully characterize its pharmacokinetic and toxicological profiles and to elucidate the specific downstream signaling effects of its interaction with monoamine transporters. Such studies will be crucial for a comprehensive understanding of this compound and its potential applications in neuroscience and drug development.

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References

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